1H,3H-Thieno[3,4-c]furan-1,3-dione
Overview
Description
1H,3H-Thieno[3,4-c]furan-1,3-dione is a chemical compound with the molecular formula C6H2O3S . It is also known by other names such as thieno [3,4-c]furan-1,3-dione, 3,4-thiophenedicarboxylic anhydride, and thiophene-3,4-dicarboxylic anhydride .
Molecular Structure Analysis
The molecular weight of this compound is 154.15 g/mol . The InChI representation of the molecule is InChI=1S/C6H2O3S/c7-5-3-1-10-2-4 (3)6 (8)9-5/h1-2H . The Canonical SMILES representation is C1=C2C (=CS1)C (=O)OC2=O .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 154.15 g/mol, a density of 1.7±0.1 g/cm3, a boiling point of 306.4±15.0 °C at 760 mmHg, and a melting point of 146°C .Scientific Research Applications
Electropolymerization and Optical Properties
- Donor-Acceptor-Donor Monomers : Research has explored the synthesis of monomers containing thieno[3,4-c]pyrrole-4,6-dione acceptor units for electropolymerization. These monomers demonstrate properties like dual absorption bands and intramolecular charge transfer, which are important for developing advanced materials with specific optical and electronic characteristics (Çakal, Cihaner, & Önal, 2020).
Photoinduced Oxidative Annulation
- Synthesis of Polyheterocyclic Compounds : A study describes a photoinduced direct oxidative annulation process to create highly functionalized polyheterocyclic compounds. This process does not require transition metals or oxidants, highlighting an environmentally friendly approach to synthesizing complex organic molecules (Zhang et al., 2017).
Organic Thin-Film Transistors
- Organic Semiconductor Applications : A new asymmetric building block combining furan and thieno[3,2-b]thiophene has been developed for organic thin-film transistors. This material demonstrates properties like hole-transporting ability and good solubility in less toxic solvents, making it suitable for environmentally friendly organic electronic devices (Ding et al., 2018).
Electrooptical Properties
- Conjugated Polymers Based on Furo[3,4-c]pyrrole : Studies have synthesized new conjugated polymers based on furo[3,4-c]pyrrole-4,6-dione to investigate their electrooptical properties. These polymers show potential for use in bulk heterojunction plastic solar cells due to their unique electrooptical characteristics (Beaupré et al., 2012).
Organic Field Effect Transistors and Polymer Solar Cells
- Low-Band-Gap Copolymers : A study reports the design of low-band-gap donor–acceptor copolymers incorporating 1H,3H-Thieno[3,4-c]furan-1,3-dione derivatives. These copolymers have been used to enhance device performances for organic field-effect transistors and polymer solar cells, demonstrating their potential in advanced electronic applications (Yuan et al., 2012).
Synthesis of Functionalized Heterocycles
- Synthesis Methodology : Research has developed an optimized methodology for accessing important fused-ring heterocycles like thieno[3,2-b]furan. These compounds are chemically robust and offer selectivity towards functionalization, important for creating specialized organic materials (Henssler & Matzger, 2009)
Mechanism of Action
Target of Action
It’s known that the compound is used in the synthesis of new donor–acceptor–donor (d–a–d) type conjugated monomers and their corresponding polymers .
Mode of Action
Thieno[3,4-c]furan-1,3-dione interacts with its targets through a process known as charge transfer between donor and acceptor . This interaction is a characteristic signature of push–pull type systems . The compound can be modified with any functional group other than common alkyl chains to impart new functionalities while maintaining their superior optoelectronic properties .
Biochemical Pathways
The compound’s role in the synthesis of new d–a–d type conjugated monomers and polymers suggests that it may influence pathways related to these processes .
Result of Action
The result of thieno[3,4-c]furan-1,3-dione’s action is the creation of new D–A–D type π-conjugated molecules . These molecules exhibit reasonable quantum yields and their corresponding polymers reveal an ambipolar character with a slightly lower band gap compared to previous analogues containing other side chains .
Action Environment
The action of thieno[3,4-c]furan-1,3-dione can be influenced by environmental factors. For instance, the side chain effect on the compound’s electrochemical and optical properties has been studied . New types of side chains can be used to tune physical characteristics such as solubility, absorption, emission, and molecular packing .
Biochemical Analysis
Biochemical Properties
1H,3H-Thieno[3,4-c]furan-1,3-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with thiol-containing enzymes, leading to the formation of covalent adducts. These interactions can result in the inhibition of enzyme activity, which is crucial for understanding the compound’s potential as a biochemical tool or therapeutic agent .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can form covalent bonds with nucleophilic residues in proteins, such as cysteine and lysine, leading to enzyme inhibition or activation. Furthermore, this compound has been shown to induce changes in gene expression by interacting with DNA or transcription factors, thereby influencing cellular functions and processes .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light or extreme pH conditions can lead to its degradation, affecting its biochemical activity. Long-term studies have indicated that this compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and gene expression modulation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to exert beneficial effects, such as enzyme inhibition and modulation of gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of various metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, influencing its intracellular concentration and localization. Furthermore, binding proteins within the cytoplasm can sequester this compound, affecting its distribution and accumulation within different cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. It can be targeted to specific organelles, such as the mitochondria or nucleus, through post-translational modifications or targeting signals. This localization is essential for understanding the compound’s mechanism of action and its effects on cellular processes .
Properties
IUPAC Name |
thieno[3,4-c]furan-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2O3S/c7-5-3-1-10-2-4(3)6(8)9-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTUSPVIMZCNPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CS1)C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30311297 | |
Record name | 1H,3H-Thieno[3,4-c]furan-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30311297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6007-85-8 | |
Record name | 1H,3H-Thieno[3,4-c]furan-1,3-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6007-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 241105 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006007858 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6007-85-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241105 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H,3H-Thieno[3,4-c]furan-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30311297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H,3H-thieno[3,4-c]furan-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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